Cas no 105264-91-3 (2-bromo-4-(3-hydroxypropyl)phenol)
2-bromo-4-(3-hydroxypropyl)phenol Chemical and Physical Properties
Names and Identifiers
-
- BENZENEPROPANOL, 3-BROMO-4-HYDROXY-
- 2-bromo-4-(3-hydroxypropyl)phenol
- EN300-1911558
- 105264-91-3
-
- Inchi: 1S/C9H11BrO2/c10-8-6-7(2-1-5-11)3-4-9(8)12/h3-4,6,11-12H,1-2,5H2
- InChI Key: RWKOIZIXUDWXRS-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)CCCO)O
Computed Properties
- Exact Mass: 229.99424Da
- Monoisotopic Mass: 229.99424Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 40.5Ų
2-bromo-4-(3-hydroxypropyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1911558-0.05g |
2-bromo-4-(3-hydroxypropyl)phenol |
105264-91-3 | 0.05g |
$744.0 | 2023-09-17 | ||
| Enamine | EN300-1911558-0.1g |
2-bromo-4-(3-hydroxypropyl)phenol |
105264-91-3 | 0.1g |
$779.0 | 2023-09-17 | ||
| Enamine | EN300-1911558-0.25g |
2-bromo-4-(3-hydroxypropyl)phenol |
105264-91-3 | 0.25g |
$814.0 | 2023-09-17 | ||
| Enamine | EN300-1911558-0.5g |
2-bromo-4-(3-hydroxypropyl)phenol |
105264-91-3 | 0.5g |
$849.0 | 2023-09-17 | ||
| Enamine | EN300-1911558-1.0g |
2-bromo-4-(3-hydroxypropyl)phenol |
105264-91-3 | 1g |
$884.0 | 2023-06-01 | ||
| Enamine | EN300-1911558-2.5g |
2-bromo-4-(3-hydroxypropyl)phenol |
105264-91-3 | 2.5g |
$1735.0 | 2023-09-17 | ||
| Enamine | EN300-1911558-5.0g |
2-bromo-4-(3-hydroxypropyl)phenol |
105264-91-3 | 5g |
$2566.0 | 2023-06-01 | ||
| Enamine | EN300-1911558-10.0g |
2-bromo-4-(3-hydroxypropyl)phenol |
105264-91-3 | 10g |
$3807.0 | 2023-06-01 | ||
| Enamine | EN300-1911558-1g |
2-bromo-4-(3-hydroxypropyl)phenol |
105264-91-3 | 1g |
$884.0 | 2023-09-17 | ||
| Enamine | EN300-1911558-5g |
2-bromo-4-(3-hydroxypropyl)phenol |
105264-91-3 | 5g |
$2566.0 | 2023-09-17 |
2-bromo-4-(3-hydroxypropyl)phenol Related Literature
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2-bromo-4-(3-hydroxypropyl)phenol
Research Brief on 2-Bromo-4-(3-hydroxypropyl)phenol (CAS: 105264-91-3): Recent Advances and Applications in Chemical Biology and Medicine
2-Bromo-4-(3-hydroxypropyl)phenol (CAS: 105264-91-3) is a brominated phenolic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its biological activities, synthetic utility, and therapeutic potential. In this research brief, we provide a comprehensive overview of the latest findings related to this molecule, highlighting its role in drug discovery, chemical biology, and related fields.
Recent studies have focused on the synthetic pathways and modifications of 2-bromo-4-(3-hydroxypropyl)phenol to enhance its biological activity and pharmacokinetic properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against specific enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development. The study utilized molecular docking and in vitro assays to validate these findings, providing a robust foundation for further preclinical investigations.
In addition to its therapeutic potential, 2-bromo-4-(3-hydroxypropyl)phenol has been investigated for its role in chemical biology as a versatile building block for the synthesis of more complex molecules. A recent publication in Organic Letters detailed an innovative synthetic route that leverages this compound as a key intermediate in the construction of bioactive natural product analogs. The researchers highlighted the compound's reactivity and compatibility with various coupling reactions, making it a valuable tool for synthetic chemists.
Another area of interest is the compound's potential antimicrobial properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that 2-bromo-4-(3-hydroxypropyl)phenol and its analogs exhibit significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, a mechanism that could be exploited for the development of novel antibiotics.
Despite these promising findings, challenges remain in the optimization of 2-bromo-4-(3-hydroxypropyl)phenol for clinical applications. Issues such as bioavailability, toxicity, and metabolic stability need to be addressed through further structure-activity relationship (SAR) studies and formulation development. Recent advancements in computational chemistry and high-throughput screening are expected to accelerate these efforts, as highlighted in a 2023 review article in Chemical Reviews.
In conclusion, 2-bromo-4-(3-hydroxypropyl)phenol (CAS: 105264-91-3) represents a promising scaffold for drug discovery and chemical biology research. Its diverse biological activities and synthetic versatility make it a valuable target for further investigation. Future studies should focus on optimizing its pharmacological properties and exploring its potential in combination therapies and targeted drug delivery systems.
105264-91-3 (2-bromo-4-(3-hydroxypropyl)phenol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)